1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
The compound contains several functional groups including a hydroxypropyl group, a nitrobenzyl group, and a cyclopentapyrimidinone group. The nitrobenzyl group is a widely applied photoremovable group for the study of dynamic biological processes . By introducing different substituents to the benzylic position, a fluorescence signal can be generated upon irradiation .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through domino alkylation-cyclization reactions . This involves the reaction of propargyl bromides with thioureas and thiopyrimidinones .Chemical Reactions Analysis
The nitrobenzyl group in the compound can undergo photoreactions, generating a fluorescence signal upon irradiation . This signal originates from the formation of a nitrosoketone by-product .Scientific Research Applications
Environmental Monitoring and Toxicology
Organophosphorus (OP) and pyrethroid (PYR) pesticides are widely studied for their impact on environmental and human health due to their extensive use and neurotoxic properties. Research in South Australia has highlighted widespread chronic exposure to these chemicals in children, emphasizing the importance of monitoring environmental exposure to similar compounds to develop public health policies (Kateryna Babina et al., 2012). This context is relevant for understanding the environmental and health implications of exposure to complex organic compounds, including the one .
Biomarkers of Exposure
The study of metabolites in urine samples has been a crucial method for assessing human exposure to environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs. This approach is significant for compounds that serve as markers for exposure to specific environmental pollutants, such as diesel exhaust (G. Tranfo et al., 2018). This research underlines the importance of identifying and quantifying specific metabolites as indicators of exposure to hazardous substances.
Pharmacology and Toxicokinetics
Understanding the pharmacodynamic and pharmacokinetic properties of novel compounds is essential for their application in scientific research. Studies like the characterization of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist, provide insights into the process of developing compounds with potential therapeutic uses (R. Garner et al., 2015). While the direct application to the specified compound is not outlined, this exemplifies the type of research conducted to understand the biological effects and potential uses of complex organic molecules.
Metabolism and Excretion Studies
Investigations into the metabolism and excretion of compounds like INCB018424 offer valuable insights into how similar complex organic molecules are processed by the human body. Such studies inform on the absorption, distribution, metabolism, and excretion (ADME) profiles crucial for the development and safe use of new drugs or chemicals (A. Shilling et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-hydroxypropyl)-4-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-10-2-9-19-15-4-1-3-14(15)16(18-17(19)22)25-11-12-5-7-13(8-6-12)20(23)24/h5-8,21H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAVGKAUOTWTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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